molecular formula C12H17NO2 B2527638 Methyl 3-amino-5-phenylpentanoate CAS No. 129042-97-3

Methyl 3-amino-5-phenylpentanoate

Cat. No.: B2527638
CAS No.: 129042-97-3
M. Wt: 207.273
InChI Key: XSSNVSFNSNFGFA-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-phenylpentanoate is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is a derivative of pentanoic acid, featuring an amino group and a phenyl group attached to the carbon chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

Methyl 3-amino-5-phenylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The precise mechanism of action for Methyl 3-amino-5-phenylpentanoate depends on its intended use. It could be involved in :

Future Directions

Research avenues for Methyl 3-amino-5-phenylpentanoate include :

: Enamine. (2024). methyl (3S)-3-amino-5-phenylpentanoate hydrochloride. Retrieved from here

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-phenylpentanoate can be synthesized through various synthetic routes. One common method involves the reaction of 3-amino-5-phenylpentanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-phenylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-phenylpentanoate hydrochloride: A hydrochloride salt form with similar properties but different solubility characteristics.

    3-amino-5-phenylpentanoic acid: The parent acid form of the compound.

    Methyl 3-amino-5-phenylbutanoate: A structurally similar compound with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-amino-5-phenylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-12(14)9-11(13)8-7-10-5-3-2-4-6-10/h2-6,11H,7-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSNVSFNSNFGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129042-97-3
Record name methyl 3-amino-5-phenylpentanoate
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